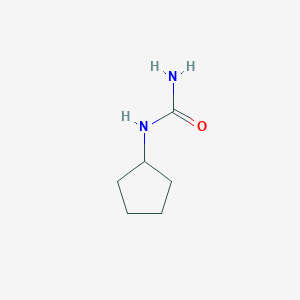

环戊基脲

概述

描述

Cyclopentylurea is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclopentylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentylurea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环糊精及其衍生物:环戊基脲在结构上与环糊精不同,但两者都涉及环状结构。环糊精是环状寡糖,应用于制药、药物传递、化妆品和食品工业。它们形成宿主-客体类型的包含复合物,改变分子的物理和化学性质,这可能是与环戊基脲潜在应用相关的原则(Sharma & Baldi, 2016)。

药物代谢和酶相互作用:了解化合物与酶的相互作用对于药物发现和开发至关重要。环戊基脲,像其他小分子一样,可能是细胞色素P450等酶的底物或抑制剂。这种酶类代谢了100多种临床使用的药物,表明研究这种相互作用对于任何新化合物的重要性(He et al., 2011)。

环磷酰胺及相关化合物:环磷酰胺是一种具有重要医学应用的化疗和免疫抑制药物的例子。研究其机制和效应可以为了解环戊基脲在生物系统中的潜在途径和效应提供见解(Tashkin et al., 2007)。

环肽和蛋白工程:环肽是稳定的植物蛋白,具有各种生物活性和在药物设计中的潜力。它们展示了环状结构在生物应用中的实用性,这可能与环戊基脲的结构分析和应用相关(Henriques & Craik, 2010)。

对生物系统的影响:对环孢霉素等药物的研究为了解其他环状化合物(包括环戊基脲)对生物系统(如神经元和胶质细胞)的潜在影响提供了见解(McDonald et al., 1996)。

作用机制

生化分析

Biochemical Properties

Cyclopentylurea interacts with the NS3 protease, a critical enzyme in the life cycle of the hepatitis C virus . By binding to the active site of this enzyme, Cyclopentylurea blocks its activity, thereby inhibiting the replication of the virus .

Cellular Effects

The primary cellular effect of Cyclopentylurea is the inhibition of the NS3 protease . This enzyme is essential for the replication of the hepatitis C virus, so its inhibition by Cyclopentylurea can effectively halt the spread of the virus within the cell .

Molecular Mechanism

Cyclopentylurea exerts its effects at the molecular level by binding to the active site of the NS3 protease . This binding interaction inhibits the enzyme’s activity, preventing it from participating in the replication of the hepatitis C virus .

Metabolic Pathways

Given its role as an inhibitor of the NS3 protease, it is likely that it interacts with enzymes and cofactors involved in the replication of the hepatitis C virus .

属性

IUPAC Name |

cyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEYJGNJOCTQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303875 | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-06-5 | |

| Record name | 1194-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

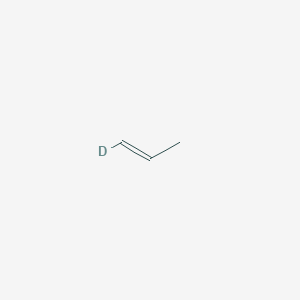

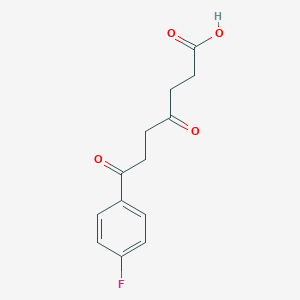

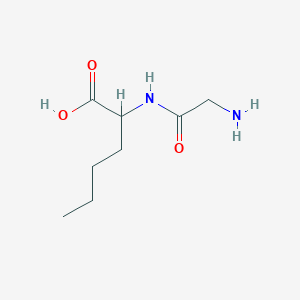

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do cyclopentylurea derivatives interact with their targets in the context of cholesterol ester transfer protein (CETP) inhibition? What are the downstream effects of this inhibition?

A1: While the provided abstracts don't delve into the specific binding interactions of cyclopentylurea derivatives with CETP, research [] indicates that these compounds act as CETP inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP can lead to increased HDL levels and decreased LDL levels, potentially offering benefits for cardiovascular health.

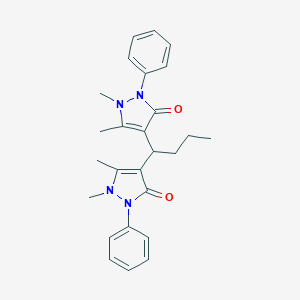

Q2: Can you provide examples of how the structure of cyclopentylurea derivatives has been modified to influence their activity as CETP inhibitors?

A2: Research [] showcases the structure-activity relationship (SAR) exploration of diphenylpyridylethanamine (DPPE) derivatives containing a cyclopentylurea moiety. Replacing a labile ester group in the initial lead compound with amide and urea functionalities led to improved stability. Further optimization involved modifications at the N-terminus of the DPPE scaffold, resulting in compounds like 20 with enhanced pharmacokinetic properties and robust efficacy in preclinical models.

Q3: How have cyclopentylurea derivatives been utilized in chiral separation applications? What characteristics make them suitable for this purpose?

A3: Research [] highlights the synthesis and application of chitosan-based chiral stationary phases (CSPs) functionalized with cyclopentylurea and 3,5-dimethylphenylcarbamate groups for enantiomeric separation. These CSPs demonstrated effective enantioseparation capabilities comparable to established cellulose-based CSPs. Importantly, the cyclopentylurea derivatives exhibited good tolerance to various organic solvents, expanding the range of mobile phase choices for HPLC-based enantiomeric separations. This tolerance stems from the controlled swelling properties of the chitosan derivatives in different solvents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)